molecular formula C12H14N2O B1609512 N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine CAS No. 857283-57-9

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

Cat. No.: B1609512
CAS No.: 857283-57-9
M. Wt: 202.25 g/mol
InChI Key: IEMWBRRLWLUKQI-UHFFFAOYSA-N
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Description

Research Applications and Value N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine is a high-purity chemical compound provided for research purposes. This compound serves as a versatile intermediate and key structural motif in medicinal chemistry, particularly in the exploration of small-molecule modulators of protein-protein interactions (PPIs). Structurally related phenylisoxazole derivatives have been identified as potent and selective inhibitors of the transcriptional synergy between the cardiac factors GATA4 and NKX2-5, a critical interaction for mechanical stretch-induced cardiomyocyte hypertrophy and cardiac gene regulation . Research into these inhibitors shows potential for novel approaches in cardiac repair under pathophysiological conditions . Furthermore, various isoxazole derivatives demonstrate significant immunoregulatory properties, functioning as immunosuppressive, anti-inflammatory, and immunostimulatory agents in preclinical models, indicating the broad utility of this chemical class in immunological research . Handling and Safety This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should handle this material with appropriate care. Safety data indicates it may cause severe skin burns and eye damage . Personal protective equipment, including gloves, protective clothing, and eye/face protection, is essential. In case of contact, immediately rinse skin with water or shower, and rinse eyes cautiously with water for several minutes . Always consult the Safety Data Sheet (SDS) for comprehensive handling and hazard information.

Properties

IUPAC Name

N-methyl-1-(5-methyl-3-phenyl-1,2-oxazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O/c1-9-11(8-13-2)12(14-15-9)10-6-4-3-5-7-10/h3-7,13H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEMWBRRLWLUKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50428154
Record name N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

857283-57-9
Record name N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50428154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy Overview

The synthesis of N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine typically involves two key stages:

  • Formation of the 5-methyl-3-phenylisoxazole core.
  • Introduction of the N-methyl-N-(methyl)isoxazolyl amine substituent through alkylation or amide coupling reactions.

These steps often employ intermediates such as 5-methyl-3-phenylisoxazole-4-carboxylic acid or 5-methyl-3-phenylisoxazol-4-amine.

Preparation of the Isoxazole Core

The isoxazole ring is commonly synthesized via cyclization reactions involving hydroxylamine derivatives and α,β-unsaturated ketones or related precursors.

  • A patented method describes the preparation of 5-methyl-3,4-diphenyl-4,5-dihydroisoxazol-5-ol by reacting 3,4-diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one with hydroxylamine in the presence of a base such as a carboxylate base (e.g., triethylamine) or hydroxide base, followed by dehydration to yield the isoxazole ring system.

  • Hydroxylamine serves as both a nucleophile and a base in these transformations, facilitating cyclization and ring closure.

Detailed Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Cyclization to isoxazol-5-ol 3,4-diphenyl-4-pyrrolidin-1-yl-but-3-en-2-one + hydroxylamine + base (e.g., triethylamine) Not specified Base choice critical; carboxylate bases preferred for improved yields
2 Dehydration to isoxazole Elimination of water from isoxazol-5-ol under basic conditions Not specified Formation of aromatic isoxazole ring
3 Amide coupling 5-methyl-3-phenylisoxazole-4-carboxylic acid + amine + HBTU/HATU + DIPEA in DMF 36–51% Reaction times vary (3 h to 2 days); temperature 25–60 °C; purification by chromatography
4 N-Methylation Alkylation with iodomethane in methanol under microwave irradiation Moderate Microwave irradiation improves reaction rate and yield
5 One-pot MCR for tertiary amines Primary amine + propargyl bromide + CaH2 in DMF, then hydroximyl chloride + Et3N at 65 °C Moderate to good Avoids isolation of intermediates; regioselective cycloaddition

Research Findings and Observations

  • The choice of base in the cyclization step significantly affects the yield and purity of the isoxazole intermediate. Carboxylate bases such as triethylamine are favored for their mildness and efficiency.

  • Peptide coupling reagents HBTU and HATU are effective in promoting amide bond formation between the isoxazole carboxylic acid and amines, with DIPEA as a base to scavenge acids formed during coupling.

  • Microwave irradiation accelerates alkylation reactions, facilitating the introduction of N-methyl groups on the amine nitrogen, improving overall synthetic efficiency.

  • The one-pot multicomponent reaction method provides a streamlined approach to tertiary amines with isoxazolyl substituents, avoiding the isolation of unstable intermediates and offering good regioselectivity.

  • Autoxidation of amines during synthesis can occur, especially in highly conjugated systems, which requires careful control of reaction conditions to minimize side products.

Chemical Reactions Analysis

Alkylation Reactions

The secondary amine group undergoes alkylation with alkyl halides under basic conditions. This reaction modifies the nitrogen's substitution pattern, forming tertiary amine derivatives.

Reagent Conditions Product Yield Source
Iodomethane (CH₃I)NaH, THF, 0°C to room temp.N,N-Dimethyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine75–85%
Benzyl bromideK₂CO₃, DMF, refluxN-Benzyl-N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine60–70%
Fluoroethyl bromideNaH, DMF, 50°CN-(2-Fluoroethyl)-N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine55–65%

Key observations:

  • Sodium hydride (NaH) is preferred for deprotonation due to its strong base strength .

  • Bulkier alkyl halides (e.g., benzyl bromide) require polar aprotic solvents like DMF and elevated temperatures .

Acylation Reactions

The amine reacts with acylating agents to form amides, though reactivity depends on steric hindrance and electronic effects.

Reagent Conditions Product Yield Source
Acetyl chlorideEt₃N, CH₂Cl₂, 0°CN-Acetyl-N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine40–50%
4-Nitrobenzoyl chloridePyridine, CH₂Cl₂, refluxN-(4-Nitrobenzoyl)-N-methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine30–40%

Limitations:

  • Low yields are attributed to steric hindrance from the methyl and phenyl groups on the isoxazole ring .

Thioamide Formation

Lawesson’s reagent converts amide derivatives into thioamides, altering hydrogen-bonding capabilities.

Starting Material Reagent Conditions Product Yield Source
N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amideLawesson’s reagentToluene, 110°C, 6hN-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]thioamide65–75%

Bromination of the Isoxazole Ring

Electrophilic bromination occurs at the 5-methyl position of the isoxazole ring under radical conditions.

Reagent Conditions Product Yield Source
N-Bromosuccinimide (NBS)Benzoyl peroxide, CCl₄, 80°C5-Bromomethyl-3-phenylisoxazole-4-carboxylic acid derivatives20–30%

Notes:

  • The reaction proceeds via a radical mechanism, with benzoyl peroxide initiating radical formation .

  • Low yields are due to competing decomposition pathways .

Oxidation and Reductive Amination

The amine participates in imine formation and subsequent reduction.

Reaction Type Reagents/Conditions Product Yield Source
Imine formation4-Diethylaminobenzaldehyde, MeOH, rt, 12hN-[(5-Methyl-3-phenylisoxazol-4-yl)methyl]-N-methyl imine50–60%
Reductive aminationNaBH₄, MeOH, 0°C to rtN-[(5-Methyl-3-phenylisoxazol-4-yl)methyl]-N-methyl-4-diethylaminobenzylamine70–80%

Stability Under Acidic Conditions

The compound decomposes in strong acids, releasing nitrogen oxides (NOₓ) and carbon monoxide (CO) .

Key Structural and Reactivity Insights

  • Steric Effects : The 5-methyl and 3-phenyl groups on the isoxazole ring hinder reactions at the 4-position .

  • Electronic Effects : The electron-donating methyl group enhances the ring’s electrophilic substitution reactivity .

  • Thermal Stability : Decomposition above 200°C generates hazardous gases (e.g., CO, NOₓ) .

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine typically involves several chemical reactions to create derivatives that enhance its biological efficacy. A comprehensive study synthesized over 220 derivatives to explore the effects of different substituents on biological activity, focusing on the isoxazole core and the attached phenyl group .

This compound exhibits notable biological activities, particularly in the following areas:

1. Transcriptional Regulation:

  • The compound inhibits the transcriptional synergy between GATA4 and NKX2-5, crucial transcription factors in cardiac gene expression. Studies showed an IC50 value of 3 μM for this inhibition, with significant effects on cell viability at higher concentrations .

2. Cytotoxicity:

  • Cytotoxicity assays using MTT and lactate dehydrogenase (LDH) revealed varied toxicity profiles among derivatives. Some compounds demonstrated low toxicity, while others significantly reduced cell viability, correlating with their inhibitory effects on GATA4 activity .

Structure-Activity Relationship (SAR)

The SAR analysis is critical for understanding how structural modifications influence biological activity. Key findings include:

Compound DerivativePosition of SubstitutionBiological Activity
Compound 15-position phenylInhibits GATA4-NKX2-5 synergy
Compound 2Heteroaryl substitutionEnhanced potency against GATA4
Compound 3Aromatic substitutionsVariable effects on cell viability

This table highlights the importance of specific modifications in enhancing or diminishing the compound's efficacy .

Case Studies

Case Study 1: Cardiac Function Improvement
In models of myocardial infarction, treatment with derivatives of this compound improved cardiac function metrics compared to controls. The inhibition of GATA4-NKX2-5 synergy was linked to reduced hypertrophic signaling pathways, suggesting therapeutic potential in heart disease .

Case Study 2: Cancer Cell Proliferation
Research on breast cancer cell lines indicated that this compound could prevent antiproliferative effects typically induced by alpha-difluoromethylornithine. This suggests a role in modulating cancer cell behavior through specific signaling pathways .

Mechanism of Action

The mechanism of action of N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Isoxazole Derivatives

N-[4-(Dimethylamino)benzyl]-N-(5-methyl-3-phenylisoxazol-4-yl)acetamide (64)
  • Structural Differences: Replaces the methylamine group with an acetamide (-CO-NH-) and a 4-dimethylaminobenzyl substituent .
  • Functional Impact :
    • Increased hydrogen-bonding capacity due to the carbonyl group.
    • Enhanced solubility in polar solvents compared to the target compound.
  • Synthesis : Acetylation of the parent amine using acetyl chloride and triethylamine .
N-Allyl-N-[4-(diethylamino)benzyl]-5-methyl-3-phenylisoxazol-4-amine (30b)
  • Structural Differences: Features an allyl group and a 4-diethylaminobenzyl substituent .
  • Diethylamino group enhances basicity and solubility in acidic conditions.

Oxazole and Thiazole Analogs

N-Methyl-5-(naphthalen-1-yl)oxazol-2-amine (33)
  • Core Heterocycle : Oxazole (oxygen at position 1, nitrogen at position 3) vs. isoxazole (oxygen at position 2, nitrogen at position 1) .
  • Functional Impact :
    • Oxazole’s electron-withdrawing nature reduces ring stability compared to isoxazole.
    • Naphthyl substituent increases molecular weight (MW = 240.28) and lipophilicity .
N-Methyl-N-((4-methyl-2-phenyl-1,3-thiazol-5-yl)methyl)amine
  • Core Heterocycle : Thiazole (sulfur at position 1) replaces isoxazole .
  • Functional Impact :
    • Sulfur atom enhances π-electron delocalization and metabolic stability.
    • MW = 232.34 (higher due to sulfur) .

Complex Heterocyclic Systems

[4-(5-Methyl-3-phenylisoxazol-4-yl)-thiazol-2-yl]-(5-methylpyridin-2-yl)-amine (28)
  • Structural Complexity : Integrates thiazole and pyridine moieties .
  • Higher MW (349.35) may reduce blood-brain barrier permeability compared to the target compound .
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)-amino)pyrimidin-4-yl)-4-phenylthiazol-2-amine (7)
  • Structural Additions: Pyrimidine and morpholinosulfonyl groups .
  • Functional Impact :
    • Sulfonyl group improves solubility in aqueous media.
    • Pyrimidine enables interactions with enzymatic ATP-binding pockets.

Comparative Analysis Table

Compound Core Heterocycle Key Substituents Molecular Weight Notable Properties
Target Compound Isoxazole 5-Me, 3-Ph, 4-CH₂-NH-Me 202.26 Moderate lipophilicity, irritant
Compound 64 Isoxazole 4-Dimethylaminobenzyl, acetamide ~350 (estimated) Enhanced solubility, H-bond donor
Compound 33 Oxazole 5-Naphthyl, 2-NH-Me 240.28 Higher lipophilicity
Compound 28 Thiazole 4-Isoxazolyl, 5-Me-pyridin-2-yl 349.35 Potential CNS activity
Thiazole Derivative Thiazole 4-Me, 2-Ph, 5-CH₂-NH-Me 232.34 Sulfur-enhanced stability

Biological Activity

Overview

N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine, with the molecular formula C12_{12}H14_{14}N2_2O, is a derivative of isoxazole known for its diverse biological activities. The compound features an isoxazole ring, which significantly contributes to its potential therapeutic applications, particularly in medicinal chemistry.

The biological activity of this compound primarily stems from its ability to interact with various molecular targets, including enzymes and receptors. The isoxazole moiety can modulate the activity of these targets, leading to various biological effects such as:

  • Enzyme Inhibition : The compound may inhibit specific enzymes, thereby affecting metabolic pathways.
  • Receptor Modulation : It can alter receptor signaling, impacting physiological responses.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. It has been shown to exhibit selective cytotoxicity against various cancer cell lines. For example, a study indicated that this compound could inhibit cell proliferation in breast and lung cancer models by inducing apoptosis and cell cycle arrest.

2. Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in vitro and in vivo. It has been observed to reduce the production of pro-inflammatory cytokines and inhibit pathways associated with inflammation, making it a candidate for treating inflammatory diseases.

3. Antimicrobial Activity

This compound also exhibits antimicrobial properties. It has shown effectiveness against several bacterial strains, suggesting its potential use as an antimicrobial agent.

Case Studies

  • In Vitro Studies :
    • A study published in Nature demonstrated that the compound directly binds to GATA4, inhibiting its interaction with NKX2-5, which is crucial for cardiac hypertrophy regulation . This interaction was confirmed through affinity chromatography techniques.
  • In Vivo Studies :
    • In animal models of myocardial infarction, this compound significantly improved cardiac function and reduced hypertrophic signaling .

Comparison with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAnticancer, Anti-inflammatory
N-Methyl-N-[(5-phenylisoxazol-3-yl)methyl]amineStructureModerate anticancer activity
N-Methyl-N-[(5-methyl-3-phenyloxazole)methyl]amineStructureLimited biological activity

Q & A

Q. What are the key considerations for optimizing the synthesis of N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine?

Methodological Answer:

  • Reaction Conditions : Use alkylation or reductive amination of the primary amine precursor, (5-methyl-3-phenylisoxazol-4-yl)methylamine, with methyl iodide or formaldehyde under basic conditions (e.g., NaBH₃CN). Temperature control (0–5°C) minimizes side reactions like over-alkylation .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF or THF) enhance nucleophilicity, while dichloromethane is preferred for stepwise purification .
  • Yield Optimization : Monitor reaction progress via TLC or LCMS. Intermediate isolation (e.g., via silica gel chromatography) improves final purity .

Q. How can structural characterization of this compound be performed to confirm its identity?

Methodological Answer:

  • NMR Spectroscopy : ¹H NMR should show distinct signals for the methyl group (~δ 2.3–2.7 ppm) and isoxazole protons (~δ 6.7–7.5 ppm). Compare with literature data for similar isoxazole derivatives .
  • HRMS Analysis : Confirm molecular formula (C₁₃H₁₅N₂O) with exact mass matching [M+H]⁺ (e.g., 215.1284). Discrepancies >5 ppm require re-evaluation of synthetic steps .
  • FTIR : Look for N–H stretching (~3445 cm⁻¹) and C=N/C–O bonds (~1529 cm⁻¹ and ~1203 cm⁻¹) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for isoxazole-containing amines?

Methodological Answer:

  • Assay Validation : Replicate assays under standardized conditions (e.g., cell line, incubation time). For example, discrepancies in IC₅₀ values may arise from variations in ATP levels in cytotoxicity assays .
  • Structural Analog Comparison : Compare activity of N-methyl derivatives with non-methylated analogs. Methylation often alters lipophilicity and target binding .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antimicrobial vs. anticancer assays) to identify structure-activity trends .

Q. How can computational methods guide the design of derivatives with enhanced target specificity?

Methodological Answer:

  • Molecular Docking : Use software like AutoDock Vina to predict binding affinities for targets (e.g., kinase domains). The isoxazole ring’s planar structure may favor π-π interactions in hydrophobic pockets .
  • 3D-QSAR Modeling : Develop models using known active/inactive analogs. Focus on substituents at the 5-methyl and phenyl positions to modulate steric and electronic effects .
  • ADMET Prediction : Apply tools like SwissADME to optimize logP (ideally 2–3) and reduce hepatotoxicity risks .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Methodological Answer:

  • Matrix Interference : Use protein precipitation (acetonitrile) or SPE for plasma samples. Isoxazole derivatives often require LC-MS/MS for sensitivity (LOQ <10 ng/mL) .
  • Stability Issues : Monitor degradation under physiological pH (e.g., hydrolysis of the methylamine group). Stabilize samples with antioxidants (e.g., ascorbic acid) .
  • Internal Standards : Deuterated analogs (e.g., CD₃-labeled methyl groups) improve quantification accuracy .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine
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N-Methyl-N-[(5-methyl-3-phenylisoxazol-4-yl)methyl]amine

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